2-(1-Methylindol-3-yl)sulfanylacetamide
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Overview
Description
2-(1-Methylindol-3-yl)sulfanylacetamide is a useful research compound. Its molecular formula is C11H12N2OS and its molecular weight is 220.29. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Several studies have explored the synthesis and evaluation of compounds with structures related to 2-(1-Methylindol-3-yl)sulfanylacetamide for their antimicrobial potential. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent and selective activities against the gastric pathogen Helicobacter pylori, indicating potential as novel anti-H. pylori agents (Carcanague et al., 2002). Similarly, the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety revealed promising results against various microbial strains (Darwish et al., 2014).
Anticancer Research
Research into the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlights the relevance of similar compounds in cancer research. These analogs, including those with modifications akin to this compound, have shown to retain the potency of BPTES, presenting an opportunity to improve its solubility and potentially attenuate the growth of certain cancer cells (Shukla et al., 2012).
Chemical Properties and Reactions
The study of the crystal structure of various compounds related to this compound provides insight into their chemical properties and potential reactions. For example, the crystal structure analysis of N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide reveals details about the sulfonamide derivatives and their potential applications in developing new antibacterial agents (Cai et al., 2009).
Safety and Hazards
Future Directions
The future directions for research on “2-(1-Methylindol-3-yl)sulfanylacetamide” could include further investigation into its synthesis, chemical properties, and potential biological activities. Given its structural similarity to indole derivatives, which have a wide range of biological activities , it could be of interest in the development of new pharmaceuticals.
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-13-6-10(15-7-11(12)14)8-4-2-3-5-9(8)13/h2-6H,7H2,1H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKMGKBFWUVKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.